molecular formula C7H10FNS B1470340 2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine CAS No. 1557669-45-0

2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine

Cat. No.: B1470340
CAS No.: 1557669-45-0
M. Wt: 159.23 g/mol
InChI Key: WNOQARWXWSYDNF-UHFFFAOYSA-N
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Description

2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H10FNS and a molecular weight of 159.23 g/mol. It is available for purchase from various chemical suppliers .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine has been a subject of interest in the field of organic synthesis, particularly in reactions involving fluorinated Michael acceptors. Ramb et al. (2016) explored the addition of nucleophiles like amines to various fluorinated Michael acceptors, leading to the formation of β-substituted α-fluoro ketones. They observed that the yields varied depending on the nucleophiles and substrates used, highlighting the compound's utility in creating diverse chemical structures (Ramb et al., 2016).

Chirality and Derivatization

The compound's role in chiral derivatization has also been documented. Hamman (1989) reported the synthesis of 2-Fluoro-2-phenyl-1-aminoethane from styrene and explored the separation and determination of its enantiomers. This compound was noted for its utility as a chiral derivatizing agent, particularly in fluorine NMR (Hamman, 1989).

Spectroscopic and Structural Insights

The spectroscopic and structural properties of related fluorinated compounds have been extensively studied. For instance, Al-Harthy et al. (2019) conducted a detailed analysis of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine, revealing insights into its molecular structure and properties through single-crystal X-ray analysis and vibrational spectroscopy. Such studies underscore the importance of these compounds in understanding molecular interactions and structural characteristics (Al-Harthy et al., 2019).

Catalytic and Synthetic Applications

Research has also delved into the catalytic and synthetic applications of related compounds. For instance, the electrophilic amination of related fluorophenols has been investigated, demonstrating the compound's role in reactions leading to the amination of various substrates (Bombek et al., 2004). Moreover, the utility of Marfey's reagent, a related compound, has been explored in the separation of enantiomeric isomers of amino acids and amine compounds, highlighting the compound's significance in analytical chemistry and pharmaceutical research (B'hymer et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, which refer to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of exposure .

Properties

IUPAC Name

2-fluoro-2-(5-methylthiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10FNS/c1-5-2-3-7(10-5)6(8)4-9/h2-3,6H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNOQARWXWSYDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine
Reactant of Route 3
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine
Reactant of Route 4
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine
Reactant of Route 5
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine
Reactant of Route 6
2-Fluoro-2-(5-methylthiophen-2-yl)ethan-1-amine

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